1,2,3-Trimethyl-1H-indole-5-carbohydrazide
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Overview
Description
1,2,3-Trimethyl-1H-indole-5-carbohydrazide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1,2,3-Trimethyl-1H-indole-5-carbohydrazide typically involves the reaction of 1,2,3-trimethylindole with hydrazine derivatives under specific conditions. One common method includes the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using methanesulfonic acid under reflux conditions .
Chemical Reactions Analysis
1,2,3-Trimethyl-1H-indole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different reduced forms using reagents like lithium aluminum hydride.
Scientific Research Applications
1,2,3-Trimethyl-1H-indole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
1,2,3-Trimethyl-1H-indole-5-carbohydrazide can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown potent antiviral activities.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and synthetic applications .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1,2,3-trimethylindole-5-carbohydrazide |
InChI |
InChI=1S/C12H15N3O/c1-7-8(2)15(3)11-5-4-9(6-10(7)11)12(16)14-13/h4-6H,13H2,1-3H3,(H,14,16) |
InChI Key |
CAPDNXSYPPRPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NN)C)C |
Origin of Product |
United States |
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